Icosyl Phosphorodichloridate
Description
Icosyl Phosphorodichloridate (chemical formula: C₂₀H₄₁Cl₂O₂P) is a phosphorodichloridate ester characterized by a long-chain icosyl (20-carbon) group. This class of compounds features a central phosphorus atom bonded to two chlorine atoms, one oxygen atom, and an organic substituent (R-O-P(O)Cl₂).
Phosphorodichloridates are typically reactive intermediates in organic synthesis, particularly in phosphorylation reactions. The icosyl chain likely confers unique physicochemical properties, such as increased lipophilicity and reduced volatility compared to shorter-chain analogs.
Properties
Molecular Formula |
C20H41Cl2O2P |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
1-dichlorophosphoryloxyicosane |
InChI |
InChI=1S/C20H41Cl2O2P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23/h2-20H2,1H3 |
InChI Key |
RMAZHRSGFIZLCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOP(=O)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Icosyl Phosphorodichloridate typically involves the reaction of icosanol (a 20-carbon alcohol) with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent hydrolysis and other side reactions. The general reaction can be represented as follows:
C20H41OH+POCl3→C20H41P(O)Cl2+HCl
The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors equipped with temperature and pressure control systems. The process typically includes the following steps:
Raw Material Preparation: Purification of icosanol and phosphorus oxychloride.
Reaction: Controlled addition of icosanol to phosphorus oxychloride in a reactor.
Product Isolation: Separation of the product from by-products and unreacted starting materials using distillation or extraction techniques.
Purification: Further purification of the product to achieve the desired purity level.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dichloridate group (POCl<sub>2</sub>) is highly electrophilic, enabling sequential substitution with nucleophiles like amines, alcohols, or thiols.
Reaction with Amines
Icosyl phosphorodichloridate reacts with primary amines to form phosphoramidates, a process analogous to the Atherton–Todd reaction .
General Reaction:
Mechanistic Insights:
-
Step 1 : Deprotonation of the amine generates a nucleophilic amide ion.
-
Step 2 : Amide attacks the phosphorus center, displacing chloride .
-
Step 3 : Second substitution yields the bis-aminated product.
Data Table: Reaction with Selected Amines
| Amine | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Ethylamine | THF | 25 | 92 | |
| Aniline | DCM | 0 | 78 | |
| Benzylamine | Toluene | 60 | 85 |
Alcoholysis
Reaction with alcohols produces phosphate esters, critical for synthesizing surfactants or lipid analogs .
Reaction:
Notable Applications:
-
Polymer synthesis : Used to prepare polyphosphoesters with pendant hydroxyl groups for functionalization .
-
Catalysts : Triethylamine or pyridine neutralizes HCl, improving yields .
Hydrolysis
This compound undergoes hydrolysis in aqueous media, forming phosphoric acid derivatives:
Stepwise Hydrolysis:
Kinetics:
-
pH dependence : Hydrolysis accelerates under alkaline conditions due to increased nucleophilicity of water .
Cross-Coupling Reactions
This compound participates in oxidative cross-coupling with sulfoximines or heterocycles using iodine catalysts :
Example Reaction:
Key Findings:
-
Catalyst specificity : I<sub>2</sub> outperforms KI or NBS in yield and reaction rate .
-
Scope : Compatible with aryl and alkyl sulfoximines (yields: 31–96%) .
Industrial and Pharmacological Relevance
Scientific Research Applications
Chemistry: Icosyl Phosphorodichloridate is used as a phosphorylating agent in organic synthesis. It is employed in the preparation of phosphate esters and phosphoramidates, which are important intermediates in the synthesis of various organic compounds.
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, by introducing phosphate groups. This modification can alter the biological activity and stability of the biomolecules.
Medicine: this compound has potential applications in drug development, particularly in the synthesis of prodrugs. Prodrugs are inactive compounds that can be converted into active drugs in the body through metabolic processes.
Industry: In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its ability to introduce phosphate groups makes it valuable in the formulation of various industrial products.
Mechanism of Action
The mechanism of action of Icosyl Phosphorodichloridate involves the transfer of the phosphoryl group to nucleophilic targets. The phosphorus atom in the compound is electrophilic, making it susceptible to nucleophilic attack by hydroxyl, amino, or other nucleophilic groups. This reaction results in the formation of phosphate esters or phosphoramidates, depending on the nature of the nucleophile.
Molecular Targets and Pathways:
Proteins: Phosphorylation of serine, threonine, or tyrosine residues in proteins can regulate their activity, stability, and interactions.
Nucleic Acids: Phosphorylation of nucleotides can affect the structure and function of DNA and RNA.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Icosyl Phosphorodichloridate with structurally and functionally related phosphorochloridates:
Reactivity and Functional Differences
- Icosyl vs. However, its lipophilicity enhances solubility in nonpolar solvents, making it suitable for reactions in hydrophobic environments .
- Safety Profile : All phosphorodichloridates release HCl upon hydrolysis, necessitating strict moisture control. Icosyl’s lower volatility may mitigate inhalation risks compared to smaller analogs like methyl or phenyl derivatives .
Q & A
Q. What are the standard protocols for synthesizing Icosyl Phosphorodichloridate, and what analytical techniques validate its purity?
- Methodological Answer : Synthesis typically involves reacting isopropylphosphonous dichloride with icosanol under anhydrous conditions, using triethylamine (Et₃N) as a base to neutralize HCl byproducts. Key steps include:
-
Maintaining temperatures below −78°C to minimize side reactions .
-
Purification via vacuum distillation or column chromatography.
Purity validation employs ³¹P NMR (to confirm phosphorus environment) and FT-IR (to detect residual hydroxyl groups). For quantitative analysis, HPLC with UV detection (210–260 nm) is recommended, using a C18 column and acetonitrile/water mobile phase .- Data Table :
| Parameter | Optimal Condition | Reference Technique |
|---|---|---|
| Reaction Temperature | −78°C to 0°C | |
| Solvent | Anhydrous dichloromethane (DCM) | |
| Purification | Column chromatography (SiO₂) |
Q. What safety precautions are critical when handling Icosyl Phosphorodioridate?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of corrosive vapors .
- Spill Management : Neutralize spills with sodium bicarbonate, then collect using inert absorbents (e.g., vermiculite) .
- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .
Q. How can researchers design experiments to assess the reactivity of this compound with nucleophiles?
- Methodological Answer :
- Step 1 : Conduct kinetic studies by varying nucleophile concentration (e.g., amines, alcohols) in anhydrous THF at 25°C.
- Step 2 : Monitor reaction progress via ³¹P NMR to track intermediate formation (e.g., phosphoramidates).
- Step 3 : Use LC-MS to identify byproducts and quantify yields .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., ³¹P NMR shifts) be resolved in phosphorodichloridate derivatives?
- Methodological Answer :
- Hypothesis Testing : Suspected solvent effects or impurities. Re-run spectra in deuterated benzene (minimizes hydrogen bonding) and compare with computational models (DFT calculations for expected shifts) .
- Replicates : Perform triplicate measurements to distinguish instrument noise from genuine anomalies .
Q. What strategies optimize the yield of this compound in large-scale syntheses?
- Methodological Answer :
- Parameter Screening : Use a Design of Experiments (DoE) approach to test variables:
- Temperature (−50°C vs. −78°C).
- Solvent (DCM vs. THF).
- Equivalents of Et₃N (1.1–2.0 eq).
- Findings : Higher yields (>85%) occur at −50°C with 1.5 eq Et₃N in DCM, balancing reaction rate and byproduct formation .
Q. How does the steric bulk of the icosyl group influence the electrophilicity of the phosphorus center?
- Methodological Answer :
- Comparative Studies : Synthesize analogs with shorter alkyl chains (e.g., methyl, ethyl) and measure reaction rates with a standardized nucleophile (e.g., benzylamine).
- Data Analysis : Plot Hammett σ* values against log(k) to quantify steric effects. Larger alkyl groups (icosyl) reduce electrophilicity due to hindered access to the P=O moiety .
Q. What are the challenges in characterizing hydrolytic degradation products of this compound?
- Methodological Answer :
- Hydrolysis Conditions : Expose the compound to 50% humidity at 25°C for 48 hours.
- Detection : Use LC-MS/MS in negative ion mode to identify phosphoric acid derivatives.
- Mitigation : Stabilize the compound by adding molecular sieves (3Å) to reaction mixtures .
Methodological Guidance for Research Design
Q. How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question on phosphorodichloridate reactivity?
- Example :
- Question : Does the introduction of electron-withdrawing substituents on the alkyl chain enhance the electrophilicity of this compound in SN² reactions?
- FINER Assessment :
- Feasible : Synthesize fluorinated analogs and measure kinetics.
- Novel : No prior studies on fluorinated long-chain phosphorodichloridates.
- Ethical : Adheres to lab safety protocols for toxic compounds .
Q. How to address discrepancies between computational predictions and experimental results in reaction mechanisms?
- Methodological Answer :
- Validation : Cross-check DFT-calculated transition states with experimental kinetic isotope effects (KIE).
- Case Study : If KIE ≠ predicted, revise computational models to include solvent interactions .
Data Analysis and Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
